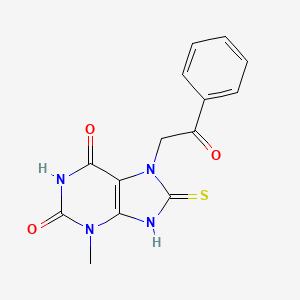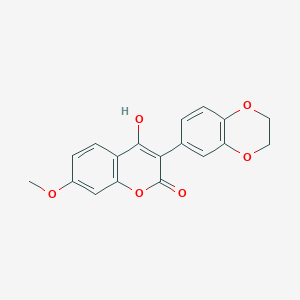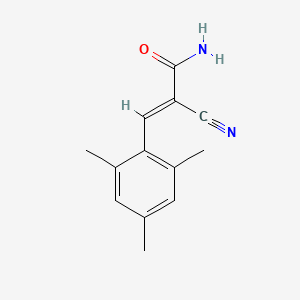
N'-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring, a phenyl group, and a chloro-substituted propenylidene moiety. Its molecular formula is C24H17ClN4O, and it has a molecular weight of approximately 412.87 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation of 2-phenyl-4-quinolinecarbohydrazide with 2-chloro-3-phenyl-2-propenal. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the propenylidene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated functional groups.
Substitution: Substituted quinoline derivatives with new functional groups replacing the chloro group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes or by binding to specific enzymes or receptors.
相似化合物的比较
N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide can be compared with other similar compounds, such as:
N’-(2-Chloro-3-phenyl-2-propenylidene)nicotinohydrazide: Similar structure but with a nicotinohydrazide moiety instead of a quinoline ring.
N’-(2-Chloro-3-phenyl-2-propenylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring instead of a quinoline ring.
N’-(2-Chloro-3-phenyl-2-propenylidene)-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide: Features a methoxy-naphthyl group in place of the quinoline ring.
These compounds share some structural similarities but differ in their specific functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activities.
属性
分子式 |
C25H18ClN3O |
|---|---|
分子量 |
411.9 g/mol |
IUPAC 名称 |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H18ClN3O/c26-20(15-18-9-3-1-4-10-18)17-27-29-25(30)22-16-24(19-11-5-2-6-12-19)28-23-14-8-7-13-21(22)23/h1-17H,(H,29,30)/b20-15-,27-17+ |
InChI 键 |
FQNKXRZCAOLXES-HCLFYSKESA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)\Cl |
规范 SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989740.png)


![3-cyclopropyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989767.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)


![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)
![4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11989802.png)
![(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11989803.png)
![Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11989810.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11989811.png)
